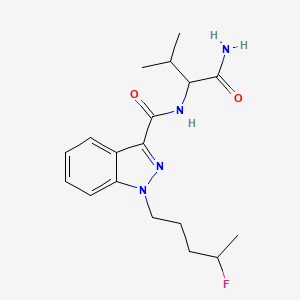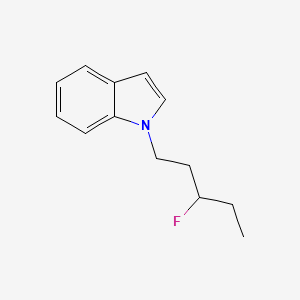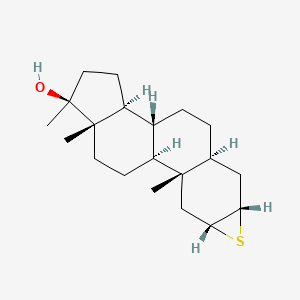
Isoastilbin
Übersicht
Beschreibung
Isoastilbin is a dihydroflavonol glycoside compound found in Rhizoma Smilacis glabrae and Astragalus membranaceus . It has been shown to inhibit glucosyltransferase (GTase) and tyrosinase activity .
Synthesis Analysis
Isoastilbin can be isolated from various plant sources such as Smilax glabra . It is one of the six flavonoids obtained from a standardized Smilax glabra flavonoids extract (SGF) using preparative HPLC, MS, 1H NMR, and 13C NMR .
Molecular Structure Analysis
The Isoastilbin molecule contains a total of 57 bond(s). There are 35 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 3 hydroxyl group(s), 4 aromatic hydroxyl(s), 3 secondary alcohol(s), 2 ether(s) (aliphatic), and 1 ether(s) .
Chemical Reactions Analysis
Isoastilbin is stable if stored as directed and should avoid strong oxidizing agents . Its thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Isoastilbin has been noted for its potential antitumor activity . It’s one of the promising candidates for quality markers (Q-Markers) in Smilacis Glabrae Rhizoma (SGR), a traditional Chinese medicine known for its therapeutic properties .
Antidiabetic Potential
Isoastilbin also exhibits antidiabetic potential . This makes it a valuable compound in the research and development of new treatments for diabetes .
Antihypertensive Properties
Research has indicated that Isoastilbin may have antihypertensive properties . This suggests that it could be beneficial in managing high blood pressure .
Anti-hyperuricemic Activity
Isoastilbin has been found to have anti-hyperuricemic activity . This means it could potentially be used in the treatment of conditions like gout, which is caused by high levels of uric acid in the body .
Hepatoprotective Effects
Isoastilbin has been recognized for its hepatoprotective potential . This suggests that it could be used to protect the liver from damage, making it a valuable compound in the field of hepatology .
Antioxidant Activity
Isoastilbin, along with other flavonoids such as astilbin, neoastilbin, and neoisoastilbin, has been found to have strong antioxidant activities . They have shown effectiveness in scavenging DPPH and ABTS+ radicals and in the FRAP system .
Anti-inflammatory Activity
All six flavonoids including Isoastilbin from Smilax glabra Roxb have been found to significantly inhibit the secretion of IL-1β, IL-6, NO and the protein expression of NF-κB p-p65 in LPS-stimulated RAW264.7 cells . This suggests that Isoastilbin has potential anti-inflammatory activities .
Neuroprotective Role in Alzheimer’s Disease
Isoastilbin has shown protective effects against Alzheimer’s disease in a study that analyzed the L‑glutamic acid (L‑Glu)‑induced apoptosis of PC12 cells .
Wirkmechanismus
- When oxidative damage occurs, NRF2 migrates to the nucleus and binds to ARE, activating the transcription of antioxidant protector genes .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
Despite the promising biological activities and broad applications of isoastilbin, there are several limitations and future directions that should be considered. First, the stability, solubility, and bioavailability of isoastilbin need to be improved for its practical applications.
Relevant Papers
The paper “Protective roles of isoastilbin against Alzheimer’s disease via Nrf2‑mediated antioxidation and anti‑apoptosis” provides a detailed study on the protective effects of isoastilbin against Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoastilbin | |
CAS RN |
54141-72-9 | |
| Record name | Astilbin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







